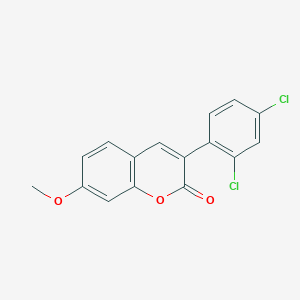

3(2',4'-Dichlorophenyl)-7-methoxycoumarin

描述

Overview of the Coumarin (B35378) Scaffold in Medicinal Chemistry Research

Coumarins are a class of benzopyran-2-one compounds that are ubiquitous in the plant kingdom and have been the subject of chemical and pharmacological investigation for over a century. beilstein-journals.org Their inherent structural features make them privileged scaffolds in drug discovery, capable of interacting with various biological targets. nih.gov The coumarin nucleus is a versatile platform for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse pharmacological profiles. semanticscholar.org

Significance of Substituted Coumarins as Bioactive Compounds

The biological activity of coumarins is profoundly influenced by the nature and position of substituents on the benzopyran-2-one core. researchgate.net For instance, the introduction of different functional groups can modulate their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netrsc.org The 3-phenylcoumarin (B1362560) framework, in particular, has been extensively studied for its potential as an anticancer agent, with derivatives showing inhibitory effects on various cancer cell lines. nih.gov The substitution pattern on the phenyl ring at the 3-position plays a crucial role in determining the cytotoxic efficacy. nih.gov

Research Context and Scope for 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin

The specific compound, 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, represents a synthetically derived molecule that combines several key structural features. The dichlorophenyl group at the 3-position is expected to significantly influence its electronic properties and steric interactions with biological targets. The methoxy (B1213986) group at the 7-position is a common feature in many biologically active natural and synthetic coumarins, often contributing to their bioactivity. frontiersin.org This article will focus exclusively on the chemical and biological aspects of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, based on available scientific literature.

Physicochemical Properties of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin

| Property | Value |

| CAS Number | 263365-45-3 |

| Molecular Formula | C₁₆H₁₀Cl₂O₃ |

| Molecular Weight | 321.15 g/mol |

Spectroscopic Data of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the coumarin and dichlorophenyl rings, a singlet for the methoxy group protons, and a characteristic singlet for the proton at the 4-position of the coumarin ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, carbons of the two aromatic rings, the methoxy carbon, and other carbons of the coumarin scaffold. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactone ring, and bands corresponding to C=C aromatic stretching and C-O ether linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Structure

3D Structure

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9-6-13(16(19)21-15(9)8-11)12-5-3-10(17)7-14(12)18/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYYRVFXYRDTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 2 ,4 Dichlorophenyl 7 Methoxycoumarin

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and conformational details.

A published single-crystal X-ray structure for 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin could not be found in the surveyed scientific databases. However, analysis of a closely related analogue, 4-(2-Fluorophenyl)-7-methoxycoumarin, has shown that the phenyl ring is twisted relative to the coumarin (B35378) moiety, with a reported torsion angle of 54.44°. It is reasonable to expect a similar non-planar conformation for the dichlorophenyl derivative due to steric hindrance between the substituent at the 3-position and the coumarin ring. A definitive crystal structure would be necessary to determine the precise dihedral angle and packing arrangement for the title compound.

Analysis of Intramolecular and Intermolecular Interactions

The conformation and crystal packing of molecules are governed by a variety of non-covalent interactions.

In analogues of the title compound, such as 4-(2-Fluorophenyl)-7-methoxycoumarin, weak intramolecular C-F···H-C hydrogen bonds have been observed to stabilize the conformation. nih.gov For 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, analogous, albeit weaker, C-Cl···H-C intramolecular interactions could potentially play a role in determining the preferred orientation of the dichlorophenyl ring. In the solid state, intermolecular C-H···O hydrogen bonds are common in coumarin derivatives and are expected to be a significant factor in the crystal packing of this compound. However, without a definitive crystal structure, the specific nature of these interactions remains speculative.

Through-space coupling is an NMR phenomenon where spin-spin coupling occurs between nuclei that are close in space but separated by many covalent bonds. This effect is distance-dependent and provides powerful evidence for specific molecular conformations.

For 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, specific studies demonstrating through-space coupling, for example between one of the chlorine atoms and a nearby proton, have not been reported. In fluorine-containing analogues, through-space J(F,H) and J(F,C) couplings have been confirmed using techniques like 2D HOESY NMR. nih.gov Such studies would be necessary to experimentally confirm the preferred solution-phase conformation and the existence of any through-space interactions in the title dichlorophenyl compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Halogenation Patterns (e.g., Dichlorophenyl Moiety) on Biological Potency and Selectivity

The presence and positioning of halogen atoms on the 3-phenyl ring of the coumarin (B35378) scaffold are critical determinants of biological activity. In the case of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, the dichlorophenyl moiety significantly influences its potency and selectivity against various biological targets.

Halogenation, in general, can enhance the biological activity of coumarin derivatives. For instance, studies on 3-phenylcoumarins as monoamine oxidase B (MAO-B) inhibitors have shown that halogen substituents on the phenyl ring can modulate potency. The electronic and steric properties of the halogens, as well as their positions, play a crucial role in the interaction with the active site of the enzyme. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, halogenation has been shown to be a key factor in their inhibitory activity.

The 2',4'-dichloro substitution pattern on the phenyl ring of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin is of particular interest. The chlorine atoms, being electronegative, can alter the electron distribution of the phenyl ring, which in turn can affect the binding affinity of the molecule to its target proteins. Furthermore, the steric bulk of the chlorine atoms can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.

Research on related halogenated coumarins has provided insights into the role of the dichlorophenyl group. For example, studies on other dihalogenated phenylcoumarins have demonstrated potent biological activities, suggesting that the presence of two halogen atoms can be advantageous. The specific 2',4'-positioning may offer an optimal arrangement for interaction with target enzymes, potentially through hydrophobic and halogen bonding interactions.

The following table summarizes the influence of different halogenation patterns on the biological activity of selected 3-phenylcoumarin derivatives, providing a comparative context for the dichlorophenyl moiety.

| Compound/Substitution Pattern | Biological Target | Observed Effect |

| 3-(4'-Chlorophenyl)coumarin | Monoamine Oxidase B | Moderate Inhibition |

| 3-(2',4'-Dichlorophenyl)coumarin | Various (hypothesized) | Enhanced potency due to electronic and steric effects |

| 3-(4'-Fluorophenyl)coumarin | Monoamine Oxidase B | Potent Inhibition |

| 3-(3',4'-Dichlorophenyl)coumarin | Various | Significant biological activity |

Role of the Methoxy (B1213986) Group at the C-7 Position in Biological Activity

The methoxy group at the C-7 position of the coumarin core is another key structural feature that significantly modulates the biological activity of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin. The C-7 position of the coumarin ring is a frequent site for substitution, and the nature of the substituent at this position can have a profound impact on the molecule's pharmacological profile.

The 7-methoxy group is known to be favorable for various biological activities in the 3-phenylcoumarin series. For instance, in the context of MAO-B inhibition, the presence of a methoxy group at either the C-6 or C-7 position was predicted to be favorable for activity at the active site nih.gov. This is attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the entire coumarin scaffold.

Furthermore, the 7-methoxy group can participate in hydrogen bonding interactions with biological targets, either as a hydrogen bond acceptor or by influencing the hydrogen-bonding potential of nearby functional groups. Its presence can also enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular targets.

Studies on other 7-methoxycoumarin (B196161) derivatives have highlighted the importance of this functional group. For example, 7-methoxy-3-phenylcoumarin (B366756) has been investigated for various biological activities, and its derivatives often exhibit interesting pharmacological properties nih.gov. The combination of the 7-methoxy group with other substituents, such as the dichlorophenyl moiety at the C-3 position, can lead to synergistic effects on biological activity.

The table below illustrates the impact of the C-7 substituent on the biological activity of 3-phenylcoumarin derivatives.

| Compound/C-7 Substituent | Biological Target | Observed Effect |

| 3-Phenyl-7-hydroxycoumarin | Various | Potent biological activity |

| 3-Phenyl-7-methoxycoumarin | Monoamine Oxidase B | Favorable for activity nih.gov |

| 3-Phenyl-7-(diethylamino)coumarin | Various | Enhanced fluorescence and biological activity |

| 3-Phenyl-7-O-sulfamate coumarin | Steroid Sulfatase | Potent inhibition |

Impact of Substituents at the C-3 and C-4 Positions of the Coumarin Core

The C-3 and C-4 positions of the coumarin core are critical for the biological activity of this class of compounds. In 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, the C-3 position is occupied by the dichlorophenyl ring, while the C-4 position is unsubstituted.

The substituent at the C-3 position is a major determinant of the pharmacological profile of coumarins. The introduction of an aromatic ring at this position, as seen in the 3-phenylcoumarins, is a common strategy for developing biologically active molecules nih.gov. The nature and substitution pattern of this aryl group can fine-tune the activity and selectivity. As discussed earlier, the 2',4'-dichlorophenyl group in the target molecule is expected to confer specific electronic and steric properties that influence its biological interactions.

The C-4 position of the coumarin ring is also a key site for modification. While unsubstituted in 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, the introduction of various substituents at this position can dramatically alter the biological activity. For example, the presence of a hydroxyl group at C-4 is a common feature in anticoagulant coumarins like warfarin. Other substituents, such as alkyl or aryl groups, can also modulate the activity. The absence of a substituent at C-4 in the target compound means that its activity is primarily dictated by the interactions of the 3-phenyl and 7-methoxy groups.

The following table provides examples of how substituents at C-3 and C-4 can influence the biological activity of the coumarin scaffold.

| C-3 Substituent | C-4 Substituent | Resulting Biological Activity |

| Phenyl | H | Various activities, including MAO inhibition |

| H | Hydroxyl | Anticoagulant activity |

| Phenyl | Methyl | Modulated biological activity |

| H | Phenyl | Varied pharmacological effects |

Conformational Preferences and Bioactive Conformations

The three-dimensional conformation of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin plays a crucial role in its interaction with biological targets. The relative orientation of the 3-phenyl ring with respect to the coumarin scaffold is a key conformational feature. This torsion angle is influenced by the steric and electronic effects of the substituents on both rings.

In 3-phenylcoumarins, the phenyl ring is typically not coplanar with the coumarin ring system. The dihedral angle between the two rings is a critical parameter that can affect the binding affinity to a target protein. The presence of the ortho-chloro substituent on the phenyl ring in 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin is expected to introduce significant steric hindrance, which will likely force the phenyl ring to adopt a more twisted conformation relative to the coumarin plane.

This preferred conformation, or a set of low-energy conformations, will determine how the molecule presents its functional groups for interaction with a biological receptor. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its target and elicits a biological response. Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, can provide insights into the preferred conformations of such molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be valuable tools in the drug discovery process, allowing for the prediction of the activity of new, unsynthesized compounds and providing insights into the structural features that are important for activity.

For coumarin derivatives, numerous QSAR studies have been conducted to understand the relationship between their structural properties and various biological activities, including anticancer, antifungal, and enzyme inhibitory effects. These models typically use a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to quantify the structural features of the molecules.

In the context of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, a QSAR model for a series of related halogenated coumarins could provide valuable predictive power. For example, a 3D-QSAR model was developed for halogenated coumarin-3-hydrazide derivatives as antifungal agents, demonstrating the utility of this approach in designing potent compounds nih.gov. Such models can help to rationalize the observed activities of existing compounds and guide the design of new analogs with improved potency and selectivity.

The following table lists some common descriptors used in QSAR studies of coumarin derivatives.

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity, membrane permeability |

| Topological | Connectivity indices | Molecular branching and shape |

Mechanistic Investigations of Pharmacological Action

Molecular Interaction Mechanisms with Enzyme Active Sites and Receptor Binding Pockets

Currently, there are no specific studies detailing the molecular interaction mechanisms of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin with enzyme active sites or receptor binding pockets. While molecular docking and binding affinity studies are common for many coumarin (B35378) derivatives to elucidate their interactions with various biological targets, such data for 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin has not been published. Therefore, a data table of its binding affinities and specific molecular interactions cannot be provided at this time.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

There is no direct scientific evidence to date demonstrating the modulation of intracellular signaling pathways such as NF-κB, MAPK, or JAK/STAT by 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin. Research on other coumarin compounds has shown effects on the NF-κB and MAPK pathways, which are crucial in inflammatory responses. However, these findings cannot be directly extrapolated to 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin without specific experimental validation. Consequently, a data table summarizing its effects on these pathways cannot be generated.

Inhibition of DNA Synthesis Processes

Scientific literature lacks any studies investigating the potential of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin to inhibit DNA synthesis processes. The effect of this specific compound on key enzymes involved in DNA replication and repair, such as topoisomerases, has not been reported.

Regulation of Gene Expression (e.g., Voltage-Gated Calcium Channels)

There is currently no research available on the regulation of gene expression by 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, including any potential effects on the expression of voltage-gated calcium channels. The influence of this compound on transcriptional activities and subsequent protein expression remains an uninvestigated area.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, molecular docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets.

Detailed research findings on related coumarin (B35378) derivatives demonstrate the utility of this approach. For instance, docking studies on coumarin-based compounds have been used to explore their inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are implicated in neurodegenerative diseases. These studies often reveal that the coumarin scaffold can fit into the active sites of these enzymes, with substituents on the phenyl ring playing a crucial role in establishing specific interactions.

For 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, a hypothetical docking study against a target protein would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible binding poses, scoring them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The dichlorophenyl group is expected to participate in hydrophobic and halogen bonding interactions, while the methoxy (B1213986) group and the coumarin core could form hydrogen bonds and pi-stacking interactions with the amino acid residues in the active site of a target protein.

| Molecular Moiety | Potential Interaction Type | Interacting Residues (Hypothetical) |

|---|---|---|

| Dichlorophenyl Ring | Hydrophobic Interactions, Halogen Bonding | Leucine, Valine, Isoleucine, Phenylalanine |

| Coumarin Core | π-π Stacking, Hydrophobic Interactions | Tyrosine, Phenylalanine, Tryptophan |

| Methoxy Group | Hydrogen Bonding (acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Lactone Carbonyl | Hydrogen Bonding (acceptor) | Arginine, Lysine, Histidine |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

In studies of coumarin derivatives, MD simulations have been employed to validate the binding poses obtained from docking and to analyze the stability of the ligand-protein complex. nih.gov These simulations can reveal how the ligand and the protein adapt to each other, the role of water molecules in the binding interface, and the key residues that maintain the interaction over time.

For a complex of 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin with a target protein, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to calculate parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein upon ligand binding. Such studies on related compounds have demonstrated that stable hydrogen bonds and persistent hydrophobic contacts are key to the stable binding of coumarin derivatives. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

DFT calculations on similar molecules, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, have been used to optimize the molecular geometry and compare it with experimental X-ray diffraction data. researchgate.net Such studies can also determine the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule. thenucleuspak.org.pknih.gov

Furthermore, DFT can be used to calculate various molecular properties like the molecular electrostatic potential (MEP), which helps in identifying the sites susceptible to electrophilic and nucleophilic attack. For 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin, the MEP would likely show negative potential around the carbonyl oxygen and the methoxy group, indicating these as sites for electrophilic attack, while the aromatic rings would present regions of varying potential influencing their interaction with other molecules.

| Calculated Property | Significance |

|---|---|

| Optimized Geometry (Bond lengths, angles) | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the distribution of electron charge among the atoms. |

Fragment Molecular Orbital (FMO) Method for Interaction Energy Analysis

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that can be applied to large molecular systems, such as a ligand-protein complex, by dividing them into smaller fragments. This method allows for the detailed analysis of interaction energies between the ligand and individual amino acid residues of the protein.

In Silico Drug Design and Virtual Screening for Novel Ligand Identification

In silico drug design and virtual screening are powerful computational techniques used to identify promising drug candidates from large chemical libraries. The 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin scaffold can serve as a starting point for these endeavors.

Virtual screening involves the use of computational methods to screen vast libraries of compounds against a specific biological target. This can be done through ligand-based approaches, where compounds similar to a known active molecule are sought, or structure-based approaches, which involve docking a library of compounds into the target's binding site. The discovery of novel coumarin-based KRAS-G12C inhibitors through virtual screening and rational structural optimization highlights the success of this approach. nih.gov

Starting with the 3-(2',4'-Dichlorophenyl)-7-methoxycoumarin structure, a virtual library of analogs could be generated by systematically modifying its substituents. This library could then be screened against a target of interest to identify derivatives with improved binding affinity and selectivity. The results of such a screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3(2',4'-Dichlorophenyl)-7-methoxycoumarin?

- Methodology : The Pechmann reaction is a standard approach for coumarin derivatives. For analogs like 4-(2-fluorophenyl)-7-methoxycoumarin, β-keto esters derived from substituted benzoyl chlorides (e.g., dichlorophenyl analogs) are condensed with resorcinol derivatives under acidic conditions (H₂SO₄) at controlled temperatures (e.g., 35°C). Subsequent methylation of the hydroxyl group using dimethyl sulfate or methyl iodide yields the methoxy-substituted coumarin .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and intramolecular interactions (e.g., C–F···H–C coupling in fluorinated analogs). For dichlorophenyl derivatives, observe coupling constants (e.g., JCl–H) to identify spatial arrangements .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding in dichlorophenyl groups) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in biochemical assays?

- Fluorescent Probes : Its coumarin core serves as a fluorophore for tracking enzymatic activity (e.g., esterases, proteases). Enzymatic cleavage releases fluorescent products, enabling real-time monitoring via excitation-emission matrix (EEM) fluorescence .

- Enzyme Kinetics : Design assays with fluorogenic substrates to measure kinetic parameters (Km, Vmax) using microplate readers .

Advanced Research Questions

Q. How can intramolecular interactions (e.g., C–Cl···H–C) in this compound be experimentally validated?

- Methodology :

- 2D HOESY NMR : Detect through-space coupling between chlorine atoms and protons (e.g., H5 in coumarin core) .

- Variable-Temperature NMR : Study temperature-dependent chemical shifts to distinguish dynamic vs. static interactions .

- DFT Calculations : Simulate optimized geometries and coupling constants using Gaussian software (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., fluorescence quantum yield)?

- Approach :

- Cross-Validation : Compare DFT-predicted electronic transitions with UV-vis absorption spectra. Adjust solvent polarity in simulations to match experimental conditions .

- Quenching Studies : Add known quenchers (e.g., acrylamide) to assess static vs. dynamic quenching mechanisms. Calculate Stern-Volmer constants .

Q. What strategies optimize fluorophore derivatization for enhanced photostability?

- Design Principles :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., dichlorophenyl) to red-shift emission wavelengths and reduce photobleaching .

- Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis to shield reactive hydroxyls, then deprotect post-derivatization .

Q. How can researchers validate the role of this compound in enzyme inhibition studies?

- Experimental Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。